molecular formula C23H19FN2O3S B11703349 ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11703349
M. Wt: 422.5 g/mol
InChI Key: VSRKWCMUUCOWMS-QGOAFFKASA-N
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Description

Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include the condensation of 2-fluorobenzaldehyde with a thiazolopyrimidine precursor under basic conditions, followed by esterification with ethyl chloroformate.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzylidene moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the double bonds within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties.

    Fluorinated Compounds: Compounds containing fluorine atoms in their structure.

Uniqueness

Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Biological Activity

Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure and Properties

The compound is a thiazolopyrimidine derivative characterized by its unique fused-ring structure. Its molecular formula is C23H19FN2O3SC_{23}H_{19}FN_2O_3S with a molecular weight of approximately 422.46 g/mol. The compound exhibits dihedral angles between the thiazole and benzene rings, which influence its biological activity.

PropertyValue
Molecular FormulaC23H19FN2O3S
Molecular Weight422.46 g/mol
Melting Point215–218 °C
SolubilitySoluble in ethanol

Antitumor Activity

Research indicates that thiazolopyrimidine derivatives, including the compound , exhibit promising antitumor activity. A study highlighted that these compounds can inhibit tumor cell replication effectively. The mechanism involves interference with cellular pathways essential for cancer cell growth and survival.

Case Study:
In a recent study published in Bioorganic & Medicinal Chemistry, this compound was evaluated against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an effective anticancer agent .

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Kinases: The compound acts as an inhibitor of casein kinase 2 (CK2), a protein kinase implicated in cancer progression.
  • Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Pharmacological Effects

Beyond its antitumor properties, this compound may exhibit other pharmacological effects:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
  • Anti-inflammatory Effects: Some derivatives within the thiazolopyrimidine class have shown potential in reducing inflammation markers.

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis Methodology:
    • The compound was synthesized using a one-pot Biginelli reaction involving ethyl acetoacetate and thiourea under acidic conditions .
    • Characterization was performed using NMR and IR spectroscopy to confirm structural integrity.
  • Biological Evaluation:
    • In vitro assays demonstrated that the compound exhibits cytotoxicity against various human cancer cell lines.
    • The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating higher potency .

Properties

Molecular Formula

C23H19FN2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19FN2O3S/c1-3-29-22(28)19-14(2)25-23-26(20(19)15-9-5-4-6-10-15)21(27)18(30-23)13-16-11-7-8-12-17(16)24/h4-13,20H,3H2,1-2H3/b18-13+

InChI Key

VSRKWCMUUCOWMS-QGOAFFKASA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4F)S2)C

Origin of Product

United States

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